Octastine

Descripción general

Descripción

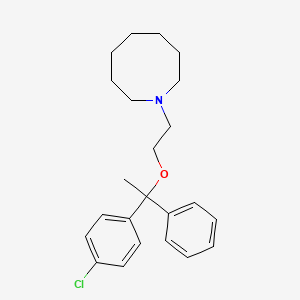

Octastine es un compuesto químico con la fórmula molecular C23H30ClNO y un peso molecular de 371.9434 g/mol . Es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología y la medicina. This compound se caracteriza por su estructura única, que incluye un grupo clorofenilo y un anillo azocano.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Octastine implica varios pasos, comenzando con la preparación de los compuestos intermedios. Un método común implica la reacción de cloruro de p-clorobencilo con bromuro de fenilmagnesio para formar p-clorofenilfenilmetano. Este intermedio luego se hace reaccionar con óxido de etileno para producir p-clorofenilfeniletanol. Finalmente, el derivado de etanol se hace reaccionar con azocano en presencia de una base fuerte para producir this compound .

Métodos de producción industrial

La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando las mismas reacciones químicas que en el laboratorio. El proceso está optimizado para obtener rendimientos y pureza más altos, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

Octastine sufre diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que da como resultado la formación de alcoholes o aminas.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Hidruro de litio y aluminio en éter seco o borohidruro de sodio en metanol.

Sustitución: Hidróxido de sodio en solución acuosa o cianuro de potasio en etanol.

Principales productos formados

Oxidación: Cetonas, ácidos carboxílicos.

Reducción: Alcoholes, aminas.

Sustitución: Derivados hidroxilo, nitrilos, aminas sustituidas.

Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.

Biología: Se estudia por sus posibles efectos en los procesos celulares y como herramienta para investigar las vías biológicas.

Medicina: Se explora por sus posibles efectos terapéuticos, incluido su uso como antihistamínico y en el tratamiento de reacciones alérgicas.

Industria: Se utiliza en la producción de productos farmacéuticos y como intermedio en la síntesis de otros compuestos químicos

Aplicaciones Científicas De Investigación

Octastine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

Medicine: Explored for its potential therapeutic effects, including its use as an antihistamine and in the treatment of allergic reactions.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mecanismo De Acción

El mecanismo de acción de Octastine implica su interacción con objetivos moleculares específicos en el cuerpo. Actúa principalmente como antagonista de los receptores H1 de la histamina, bloqueando la acción de la histamina y reduciendo así los síntomas alérgicos. Además, this compound puede interactuar con otros receptores y enzimas, modulando diversas vías fisiológicas .

Comparación Con Compuestos Similares

Octastine se puede comparar con otros antihistamínicos como difenhidramina, cetirizina y loratadina. Si bien todos estos compuestos actúan como antagonistas de los receptores H1 de la histamina, this compound es único en su estructura química, que incluye un anillo azocano. Esta diferencia estructural puede contribuir a variaciones en sus propiedades farmacocinéticas y efectos terapéuticos .

Lista de compuestos similares

- Difenhidramina

- Cetirizina

- Loratadina

- Fexofenadina

- Clorfeniramina

Actividad Biológica

Octastine, a compound that belongs to the class of neuropeptides, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings. The analysis is supported by data tables and case studies to provide a comprehensive overview.

This compound is a synthetic analogue derived from allatostatin, a neuropeptide involved in regulating juvenile hormone biosynthesis in insects. Its structure allows it to interact with specific receptors in target organisms, leading to various biological effects.

- Chemical Structure : this compound features a unique arrangement of amino acids that enhances its binding affinity to allatostatin receptors.

- Mechanism of Action : It primarily inhibits juvenile hormone production by acting on the corpora allata in insects, which is crucial for growth and development.

Insect Growth Regulation

Research indicates that this compound exhibits significant insect growth regulatory properties. A study conducted on the cockroach Diploptera punctata demonstrated that this compound analogues effectively inhibited juvenile hormone biosynthesis. The most active analogues showed IC50 values comparable to natural allatostatin:

| Compound | IC50 Value (M) |

|---|---|

| H17 | 5.17 × 10⁻⁸ |

| Analogue 1 | 5.17 × 10⁻⁸ |

| Analogue 4 | 6.44 × 10⁻⁸ |

These findings suggest that this compound and its analogues could serve as potential insecticides by disrupting hormonal regulation in pests .

Antimicrobial Activity

In addition to its insecticidal properties, this compound has been investigated for its antimicrobial effects. Studies have shown that certain extracts containing this compound can inhibit the growth of various Gram-positive bacteria while showing lesser effects on Gram-negative strains. The minimum bactericidal concentration (MBC) values varied significantly based on extraction methods:

| Extract Type | MBC (µg/mL) |

|---|---|

| CO2 Extract | 0.1 - 24.4 |

| Ultrasonic Extract | 18.3 - 293.0 |

| Percolation Extract | 2343.8 - 4687.5 |

These results highlight the potential use of this compound-derived compounds in developing new antibacterial agents .

Case Study 1: Insect Growth Regulation

A series of laboratory experiments were conducted using this compound analogues on D. punctata. The study aimed to evaluate the effectiveness of different structural modifications on biological activity:

- Objective : Assess the impact of N-methylation on allatostatin analogues.

- Findings : Single N-methylation significantly enhanced biological activity compared to double N-methylation.

This case study underscores the importance of structural optimization in developing effective insect growth regulators .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of extracts containing this compound against pathogenic bacteria:

- Objective : Determine the efficacy of various extraction methods.

- Results : CO2 extracts exhibited superior antibacterial activity with lower MBC values compared to ultrasonic and percolation extracts.

This case study emphasizes the relevance of extraction techniques in enhancing the biological activity of compounds like this compound .

Propiedades

IUPAC Name |

1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClNO/c1-23(20-10-6-5-7-11-20,21-12-14-22(24)15-13-21)26-19-18-25-16-8-3-2-4-9-17-25/h5-7,10-15H,2-4,8-9,16-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJCUSNUTZBJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975176 | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59767-12-3 | |

| Record name | Octastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF97ZA9NZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.